3,5,3',5'-Tetraiodo Thyroacetic Acid n-Butyl Ester
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Overview
Description
3,5,3’,5’-Tetraiodo Thyroacetic Acid n-Butyl Ester is a biochemical compound with the molecular formula C18H16I4O4 and a molecular weight of 803.94 g/mol . This compound is primarily used in proteomics research and is known for its significant iodine content, which contributes to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,3’,5’-Tetraiodo Thyroacetic Acid n-Butyl Ester typically involves the iodination of thyroacetic acid derivatives. The process includes the following steps:
Esterification: The conversion of the carboxylic acid group into an ester group using n-butyl alcohol.
The reaction conditions often require the presence of an oxidizing agent to facilitate the iodination process and an acid catalyst for the esterification .
Industrial Production Methods
Industrial production of 3,5,3’,5’-Tetraiodo Thyroacetic Acid n-Butyl Ester follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,5,3’,5’-Tetraiodo Thyroacetic Acid n-Butyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different iodine-containing derivatives.
Reduction: Reduction reactions can remove iodine atoms, leading to less iodinated derivatives.
Substitution: Halogen substitution reactions can replace iodine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions include various iodinated and deiodinated derivatives, which can be further utilized in research and industrial applications .
Scientific Research Applications
3,5,3’,5’-Tetraiodo Thyroacetic Acid n-Butyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies involving thyroid hormone analogs and their biological effects.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in thyroid-related disorders.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 3,5,3’,5’-Tetraiodo Thyroacetic Acid n-Butyl Ester involves its interaction with thyroid hormone receptors. It acts as a thyrointegrin receptor antagonist, preventing the binding of thyroid hormones and thereby modulating their biological effects . This compound can inhibit the pro-angiogenesis actions of thyroid hormones, making it a valuable tool in research related to angiogenesis and cancer .
Comparison with Similar Compounds
Similar Compounds
3,3’,5-Triiodothyroacetic Acid: A bioactive metabolite of thyroxine with similar iodine content but different biological activities.
3,3’,5,5’-Tetraiodothyroacetic Acid: A deaminated analog of thyroxine with distinct receptor binding properties.
Uniqueness
3,5,3’,5’-Tetraiodo Thyroacetic Acid n-Butyl Ester is unique due to its specific ester group, which influences its solubility and reactivity. This esterification enhances its stability and makes it suitable for various research applications .
Properties
CAS No. |
1797986-75-4 |
---|---|
Molecular Formula |
C18H16I4O4 |
Molecular Weight |
803.94 |
IUPAC Name |
butyl 2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetate |
InChI |
InChI=1S/C18H16I4O4/c1-2-3-4-25-16(23)7-10-5-14(21)18(15(22)6-10)26-11-8-12(19)17(24)13(20)9-11/h5-6,8-9,24H,2-4,7H2,1H3 |
InChI Key |
KXCNVVHCTXFIRW-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I |
Synonyms |
4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzeneacetic Acid n-Butyl Ester |
Origin of Product |
United States |
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